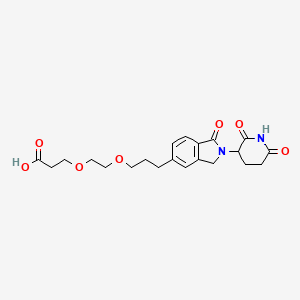
2-(4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-1-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-1-yl)ethanamine is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring and an ethanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-1-yl)ethanamine typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine to form 4-(trifluoromethyl)phenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. Finally, the pyrazole derivative is subjected to reductive amination with ethylamine to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as crystallization, distillation, and chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-1-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in the functional groups attached to the phenyl ring.
2-(Trifluoromethyl)phenol: Similar trifluoromethyl substitution but lacks the pyrazole and ethanamine groups.
2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide: Contains a trifluoromethyl group and a cyano group, differing in the overall structure.
Uniqueness
2-(4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-1-yl)ethanamine is unique due to the combination of the trifluoromethyl group, pyrazole ring, and ethanamine group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C12H12F3N3 |
|---|---|
分子量 |
255.24 g/mol |
IUPAC名 |
2-[4-[4-(trifluoromethyl)phenyl]pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)11-3-1-9(2-4-11)10-7-17-18(8-10)6-5-16/h1-4,7-8H,5-6,16H2 |
InChIキー |
FMUWHMDVYHNIHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN(N=C2)CCN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B14772155.png)








![(28-Diphenylphosphanyl-8,11,14,17,20,23-hexaoxatricyclo[22.4.0.02,7]octacosa-1(24),2(7),3,5,25,27-hexaen-3-yl)-diphenylphosphane](/img/structure/B14772221.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbaldehyde](/img/structure/B14772228.png)

![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)methanesulfonamide](/img/structure/B14772246.png)

